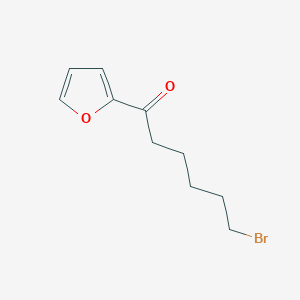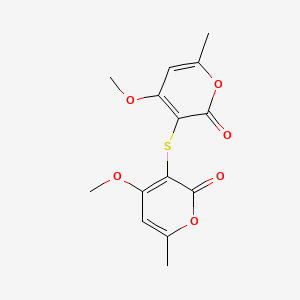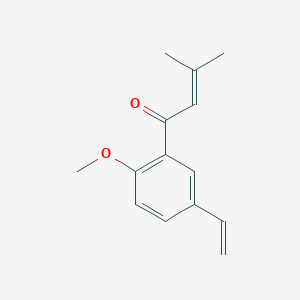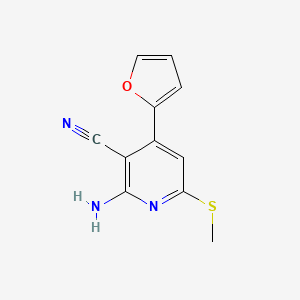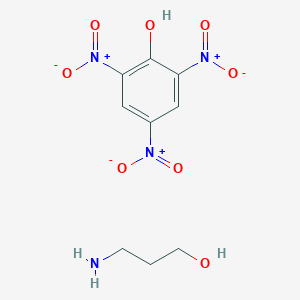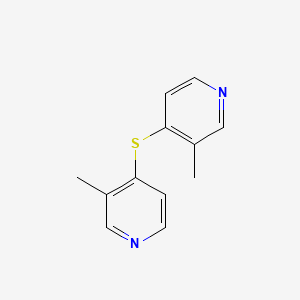![molecular formula C11H11ClO3 B14430094 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride CAS No. 81615-26-1](/img/structure/B14430094.png)
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is a complex organic compound characterized by its bicyclic structure and the presence of methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of methoxy groups and the carbonyl chloride functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methoxy groups into more reactive intermediates.
Reduction: Reduction reactions can be used to modify the carbonyl chloride group, often resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride exerts its effects involves its ability to interact with various molecular targets. The methoxy groups and carbonyl chloride functionality allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound shares a similar bicyclic structure but lacks the carbonyl chloride group.
(7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine: This compound has a similar core structure but includes a bromine atom and an amine group.
Uniqueness
2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is unique due to the presence of both methoxy groups and a carbonyl chloride functionality. This combination of features gives it distinct reactivity and makes it valuable in various chemical and biological applications.
Properties
CAS No. |
81615-26-1 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
2,3-dimethoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-4-3-6-7(10(9)15-2)5-8(6)11(12)13/h3-4,8H,5H2,1-2H3 |
InChI Key |
UGVCLPYVJOYPID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(C2)C(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


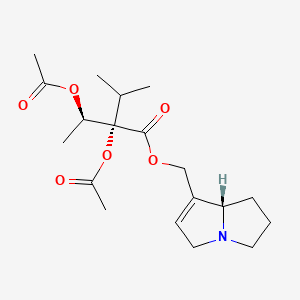
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
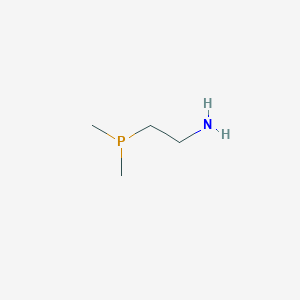
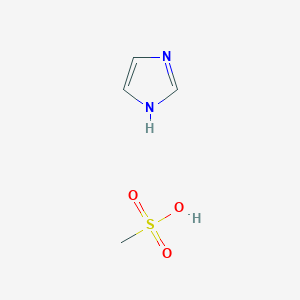
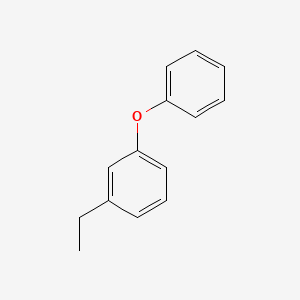
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
